N-(1,1-Dimethoxyethyl)cyclohexylamine
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Overview
Description
N-(1,1-Dimethoxyethyl)cyclohexylamine: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of cyclohexylamine, where the amine group is substituted with a 1,1-dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1,1-Dimethoxyethyl)cyclohexylamine typically begins with cyclohexylamine and acetaldehyde dimethyl acetal.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclohexylamine with the 1,1-dimethoxyethyl group from acetaldehyde dimethyl acetal. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,1-Dimethoxyethyl)cyclohexylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the 1,1-dimethoxyethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution Reagents: Various nucleophiles, including halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Imines, amides.
Reduction Products: Secondary amines, primary amines.
Substitution Products: Compounds with different functional groups replacing the 1,1-dimethoxyethyl group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(1,1-Dimethoxyethyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of amine derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting neurological and cardiovascular disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Amine Receptor Interaction: N-(1,1-Dimethoxyethyl)cyclohexylamine interacts with amine receptors in biological systems, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine without the 1,1-dimethoxyethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of the 1,1-dimethoxyethyl group.
N-Ethylcyclohexylamine: Contains an ethyl group instead of the 1,1-dimethoxyethyl group
Uniqueness:
Chemical Structure: The presence of the 1,1-dimethoxyethyl group in N-(1,1-Dimethoxyethyl)cyclohexylamine imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, compared to its simpler analogs
Reactivity: The compound’s reactivity in various chemical reactions differs from that of its simpler analogs, making it valuable in specific synthetic applications
Properties
CAS No. |
85168-93-0 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(1,1-dimethoxyethyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NO2/c1-10(12-2,13-3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
HENPAQQGODZROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1CCCCC1)(OC)OC |
Origin of Product |
United States |
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